molecular formula C12H23ClN2O B1413392 1'-Acetyl-2,4'-bipiperidine hydrochloride CAS No. 2108757-46-4

1'-Acetyl-2,4'-bipiperidine hydrochloride

Cat. No.: B1413392
CAS No.: 2108757-46-4
M. Wt: 246.78 g/mol
InChI Key: FMSHKHKDZCPEMV-UHFFFAOYSA-N
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Description

1'-Acetyl-2,4'-bipiperidine hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their diverse applications in chemistry, biology, medicine, and industry due to their unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1'-Acetyl-2,4'-bipiperidine hydrochloride can be synthesized through various synthetic routes. One common method involves the acetylation of 2,4'-bipiperidine using acetic anhydride in the presence of a suitable catalyst, such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. These reactors are designed to handle high volumes of reactants and ensure consistent product quality. The choice of reactor type depends on factors such as production scale, cost, and desired purity of the final product.

Chemical Reactions Analysis

1'-Acetyl-2,4'-bipiperidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions typically result in the formation of corresponding oxo-compounds.

Reduction Reactions: Reduction of this compound can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions lead to the formation of reduced derivatives of the compound.

Substitution Reactions: Substitution reactions involving this compound can be carried out using nucleophiles such as alkyl halides or amines. These reactions result in the formation of substituted derivatives with different functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2

  • Reduction: LiAlH4, NaBH4

  • Substitution: Alkyl halides, amines

Major Products Formed:

  • Oxo-compounds (from oxidation)

  • Reduced derivatives (from reduction)

  • Substituted derivatives (from substitution)

Scientific Research Applications

1'-Acetyl-2,4'-bipiperidine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying biological processes and pathways. In medicine, it is investigated for its potential therapeutic properties, such as its use as an antiviral or antibacterial agent. In industry, it is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1'-acetyl-2,4'-bipiperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

1'-Acetyl-2,4'-bipiperidine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include 1'-acetyl-3,4'-bipiperidine hydrochloride and 1'-acetyl-2,3'-bipiperidine hydrochloride. These compounds share structural similarities but may differ in their chemical properties and applications.

Properties

IUPAC Name

1-(4-piperidin-2-ylpiperidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-10(15)14-8-5-11(6-9-14)12-4-2-3-7-13-12;/h11-13H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSHKHKDZCPEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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